molecular formula C14H19NO4S B13885462 N-cyclohexylsulfonyl-4-methoxybenzamide

N-cyclohexylsulfonyl-4-methoxybenzamide

Cat. No.: B13885462
M. Wt: 297.37 g/mol
InChI Key: XOCAASLGSGKTOC-UHFFFAOYSA-N
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Description

N-Cyclohexylsulfonyl-4-methoxybenzamide is a synthetic organic compound characterized by a benzamide core substituted with a methoxy group at the para position and a cyclohexylsulfonyl moiety attached to the amide nitrogen. This structure combines the electron-donating methoxy group with the lipophilic cyclohexylsulfonyl group, influencing its physicochemical and electronic properties.

Properties

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

N-cyclohexylsulfonyl-4-methoxybenzamide

InChI

InChI=1S/C14H19NO4S/c1-19-12-9-7-11(8-10-12)14(16)15-20(17,18)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,15,16)

InChI Key

XOCAASLGSGKTOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylsulfonyl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with cyclohexylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylsulfonyl-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexylsulfonyl-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexylsulfonyl-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular components may induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Functional Group Variations

N-Cyclohexyl-4-methoxybenzenesulfonamide ()
  • Structure : Features a sulfonamide group (–SO₂–NH–) linked to a cyclohexyl group and a para-methoxybenzene ring.
  • Key Differences : Unlike the benzamide backbone in the target compound, this analogue replaces the carbonyl (–CO–NH–) with a sulfonamide group. Sulfonamides exhibit stronger hydrogen-bonding capacity due to the electronegative sulfonyl group, enhancing crystallinity and solubility in polar solvents .
  • Crystallography : The sulfonamide group facilitates N–H⋯O hydrogen bonds, forming layered crystal structures, as observed in Acta Crystallographica reports .
4-Methoxy-N-methylbenzamide ()
  • Structure : A benzamide with a para-methoxy group and a methyl substituent on the amide nitrogen.
  • Key Differences : The smaller methyl group reduces steric hindrance compared to cyclohexylsulfonyl. The dihedral angle between the amide and benzene ring is 10.6°, promoting planar molecular conformations and chain-like hydrogen-bonded networks .

Substituent Position and Electronic Effects

4-Chloro-N-(2-methoxyphenyl)benzamide ()
  • Structure : Chloro (electron-withdrawing) and methoxy (electron-donating) groups at para and ortho positions, respectively.
  • Key Differences : The ortho-methoxy group introduces steric strain, distorting the amide-benzene dihedral angle. This contrasts with the para-substituted target compound, where electronic effects dominate over steric effects .
N-Cyclohexyl-2-methoxy-4-(methylsulfanyl)benzamide ()
  • Structure : Combines methoxy (position 2) and methylsulfanyl (position 4) groups on the benzene ring.
  • Key Differences : The sulfur-containing methylsulfanyl group enhances lipophilicity and may influence redox reactivity compared to the target compound’s sulfonyl group .

Solubility and Hydrogen Bonding

  • Sulfonamides vs. Benzamides : Sulfonamides (e.g., ) generally exhibit higher aqueous solubility due to stronger hydrogen-bonding capacity (–SO₂–NH– vs. –CO–NH–). Cyclohexyl groups in both classes reduce solubility by increasing hydrophobicity .
  • Melting Points : Sulfonamides often have higher melting points than benzamides due to robust crystal packing via sulfonyl-mediated hydrogen bonds. For example, 4-Methoxy-N-methylbenzamide forms 3D networks with melting points ~150–160°C , while sulfonamide analogues may exceed 200°C .

Data Table: Key Properties of Analogues

Compound Functional Group Substituents Hydrogen Bonding Melting Point (Typical)
N-Cyclohexylsulfonyl-4-methoxybenzamide (Target) Benzamide Cyclohexylsulfonyl, p-OCH₃ Moderate (–CONH–) Not reported
N-Cyclohexyl-4-methoxybenzenesulfonamide Sulfonamide Cyclohexyl, p-OCH₃ Strong (–SO₂–NH–) >200°C
4-Methoxy-N-methylbenzamide Benzamide Methyl, p-OCH₃ Moderate (–CONH–) 150–160°C
4-Chloro-N-(2-methoxyphenyl)benzamide Benzamide Cl (p), OCH₃ (ortho) Weak (steric hindrance) ~180°C

Research Implications and Gaps

  • Drug Design : The cyclohexylsulfonyl group may improve membrane permeability in pharmacological applications compared to smaller substituents.
  • Material Science : Sulfonamide derivatives could serve as precursors for crystalline materials with tailored hydrogen-bonding networks.
  • Synthetic Challenges : Steric bulk from cyclohexyl groups may necessitate optimized coupling conditions .

Further studies are needed to resolve nomenclature ambiguities (e.g., sulfonyl vs. sulfonamide) and characterize the target compound’s properties experimentally.

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